PPARα Agonist Potency: Superior In Vitro and In Vivo Efficacy Compared to Fenofibrate
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid exhibit significantly higher potency as PPARα agonists compared to the marketed weak agonist fenofibrate. In a hamster model of dyslipidemia, compound 27 (a derivative) achieved a 42-52% reduction in serum cholesterol and a 43-54% reduction in triglycerides at doses of 0.1-0.3 mg/kg/day, whereas fenofibrate produced only a 28% and 24% reduction, respectively, at a 100 mg/kg/day dose [1]. This represents an approximate 333-fold lower effective dose for cholesterol and 417-fold lower for triglycerides.
| Evidence Dimension | Serum lipid reduction in male Golden Syrian hamsters |
|---|---|
| Target Compound Data | Compound 27: 0.1-0.3 mg/kg/day dose; 42-52% cholesterol reduction, 43-54% triglyceride reduction |
| Comparator Or Baseline | Fenofibrate: 100 mg/kg/day dose; 28% cholesterol reduction, 24% triglyceride reduction |
| Quantified Difference | ~333-fold lower effective dose for cholesterol; ~417-fold lower effective dose for triglycerides |
| Conditions | 9-day oral dosing in hamsters fed normal rodent chow; n=10 per group |
Why This Matters
This data demonstrates that the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold enables the development of PPARα agonists with superior in vivo efficacy at dramatically lower doses than a clinically used comparator, which is a critical differentiator for drug discovery programs targeting dyslipidemia.
- [1] Shi, G. Q., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 2005, 48(17), 5589-5599. DOI: 10.1021/jm050373g. View Source
